molecular formula C11H19NO3 B1344260 N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine CAS No. 203663-26-7

N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine

Cat. No. B1344260
M. Wt: 213.27 g/mol
InChI Key: XTXKANSXTANTFE-UHFFFAOYSA-N
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Description

N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine, also known as 4-(2-Oxoethyl)piperidine-1-carboxylic acid, tert-butyl ester; tert-Butyl 4-(formylmethyl)piperidine-1-carboxylate, is a chemical compound with the linear formula C12H21NO3 .


Chemical Reactions Analysis

N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine may be used in the chemoenzymatic preparation of non-racemic N-Boc-pyrrolidine-3,4-dicarboxylic acid 3-ethyl esters and their 4-hydroxymethyl derivatives .


Physical And Chemical Properties Analysis

N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine has a molecular weight of 213.27 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3. It has a rotatable bond count of 3. Its exact mass and monoisotopic mass is 213.13649347 g/mol .

Scientific Research Applications

“N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

The synthesis of piperidine derivatives has been a subject of extensive research due to their wide range of pharmacological applications . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

“N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine” is a derivative of piperidine and is used in the synthesis of various pharmaceuticals . Here are some additional details about this compound:

  • Chemical Properties

    • Melting Point: 78 to 82 °C
  • Synthesis Method

    • A patent describes a synthetic method for a similar compound, N-boc-4-hydroxy piperidine . The method involves the synthesis of 4-piperidone, which is then used to produce N-boc-4-hydroxy piperidine .

“N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine” is a derivative of piperidine and is used in the synthesis of various pharmaceuticals . Here are some additional details about this compound:

  • Chemical Properties

    • Melting Point: 78 to 82 °C
  • Synthesis Method

    • A patent describes a synthetic method for a similar compound, N-boc-4-hydroxy piperidine . The method involves the synthesis of 4-piperidone, which is then used to produce N-boc-4-hydroxy piperidine .

properties

IUPAC Name

tert-butyl 4-(hydroxymethyl)-3,6-dihydro-2H-pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-6-4-9(8-13)5-7-12/h4,13H,5-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXKANSXTANTFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301148139
Record name 1,1-Dimethylethyl 3,6-dihydro-4-(hydroxymethyl)-1(2H)-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301148139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine

CAS RN

203663-26-7
Record name 1,1-Dimethylethyl 3,6-dihydro-4-(hydroxymethyl)-1(2H)-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203663-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3,6-dihydro-4-(hydroxymethyl)-1(2H)-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301148139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

17.6 g of methyl 1-(tert-butoxycarbonyl)-1,2,3,6-tetrahydro-4-pyridinecarboxylate was dissolved in 300 ml of tetrahydrofuran. After adding 4.77 g of lithium tetrahydroborate and then 20 ml of methanol, the resulting mixture was stirred at room temperature for 20 minutes. Saturated ammonium chloride was added to the reaction mixture under ice-cooling and the resulting mixture was concentrated under reduced pressure. The residue was diluted with ethyl acetate, washed successively with water and a saturated aqueous solution of sodium chloride and dried over anhydrous magnesium sulfate followed by filtration. After distilling off the solvent under reduced pressure, the obtained residue was purified by silica gel column chromatography (eluted with n-hexane/ethyl acetate) to thereby give 10.7 g of the title compound as a colorless oily substance.
Quantity
17.6 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
4.77 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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